MT2 Binding Affinity: Quantitative Comparison with Ramelteon, Tasimelteon, Agomelatine, and Melatonin
Melatonin receptor agonist 1 binds to the human MT2 receptor with a Ki of 108 nM [1]. In contrast, ramelteon exhibits a Ki of 112 pM [2], tasimelteon a Ki of 0.07 nM [3], agomelatine a Ki of approximately 0.12 nM [4], and melatonin a Ki of approximately 0.31 nM [5]. This places melatonin receptor agonist 1 in a distinct, sub-micromolar affinity range for MT2, approximately 960-fold lower than ramelteon, 1,500-fold lower than tasimelteon, and 350-fold lower than melatonin.
| Evidence Dimension | Binding affinity for human MT2 receptor |
|---|---|
| Target Compound Data | Ki = 108 nM |
| Comparator Or Baseline | Ramelteon: Ki = 112 pM; Tasimelteon: Ki = 0.07 nM; Agomelatine: Ki ≈ 0.12 nM; Melatonin: Ki ≈ 0.31 nM |
| Quantified Difference | 960-fold lower affinity than ramelteon; 1,500-fold lower than tasimelteon; 350-fold lower than melatonin |
| Conditions | Radioligand binding assays using recombinant human MT2 receptors expressed in heterologous cell lines |
Why This Matters
The distinct sub-micromolar affinity of melatonin receptor agonist 1 for MT2 defines a specific potency window, enabling its use as a selective tool compound where high-picomolar agonists would produce maximal receptor occupancy and potentially mask nuanced pharmacological effects.
- [1] Bolteau R, Descamps F, Jarrige M, et al. Quinazoline and phthalazine derivatives as novel melatonin receptor ligands analogues of agomelatine. European Journal of Medicinal Chemistry. 2020;189:112078. View Source
- [2] Kato K, Hirai K, Nishiyama K, et al. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005;48(2):301-310. View Source
- [3] Vanda Pharmaceuticals Inc. HETLIOZ (tasimelteon) Package Insert. 2022. View Source
- [4] Millan MJ, Gobert A, Lejeune F, et al. The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics. 2003;306(3):954-964. View Source
- [5] Dubocovich ML, Markowska M. Functional MT1 and MT2 melatonin receptors in mammals. Endocrine. 2005;27(2):101-110. View Source
